![molecular formula C19H19F2NO B2878613 3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide CAS No. 298215-24-4](/img/structure/B2878613.png)
3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide
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Overview
Description
3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide is an organic compound with the molecular formula C19H19F2NO. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acrylamide moiety substituted with a difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide typically involves the reaction of 4-(tert-butyl)benzaldehyde with 2,4-difluoroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acrylamides
Scientific Research Applications
3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(tert-butyl)phenyl]-N-(3,4-difluorophenyl)acrylamide
- 3-[4-(tert-butyl)phenyl]-N-(2,3-difluorophenyl)acrylamide
- 3-[4-(tert-butyl)phenyl]-N-(2,5-difluorophenyl)acrylamide
Uniqueness
3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. The presence of the tert-butyl group also imparts steric hindrance, affecting the compound’s interaction with other molecules and its overall stability .
Biological Activity
3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.
- Chemical Formula : C19H19F2N
- CAS Number : 88780-58-9
- Synonyms : (2E)-3-(4-tert-butylphenyl)-N-(2,4-difluorophenyl)prop-2-enamide
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound exhibits:
- Anticancer Activity : It has shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against various strains, including MRSA and E. coli, suggesting potential as an antibiotic agent.
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in vitro.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Activity Type | Target/Organism | IC50/MIC Values | Reference |
---|---|---|---|
Anticancer | Various cancer cell lines | 10-20 µM | |
Antibacterial | MRSA | 0.20 µg/mL | |
E. coli | 1.56 µg/mL | ||
Anti-inflammatory | In vitro models | N/A |
Case Studies
-
Anticancer Efficacy :
A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. The compound was found to activate caspase pathways, leading to programmed cell death. -
Antibacterial Activity :
In a comparative study against standard antibiotics, this compound exhibited superior antibacterial activity against MRSA strains, with an MIC value of 0.20 µg/mL. This suggests that it could be a candidate for further development as an antibiotic agent. -
Mechanistic Studies :
Research into the anti-inflammatory properties revealed that the compound reduced TNF-alpha and IL-6 levels in macrophage cultures, indicating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-17-10-9-15(20)12-16(17)21/h4-12H,1-3H3,(H,22,23)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONNISHVXNFFHD-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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